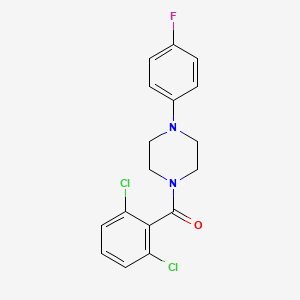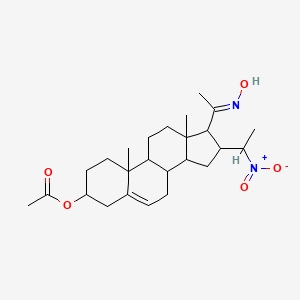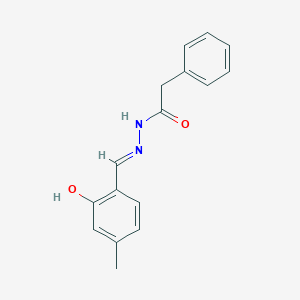
1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and has been studied for its ability to modulate various physiological and biochemical processes. In
作用機序
The mechanism of action of 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with various receptors and enzymes in the body. It has been shown to selectively bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, and modulate their activity. This leads to changes in the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, it has been shown to inhibit the activity of enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, it has been shown to increase the levels of serotonin and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to decrease the levels of corticosterone, a hormone involved in the stress response. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine in lab experiments is its selectivity for serotonin receptors, which allows for the study of specific signaling pathways involved in the regulation of mood and behavior. Additionally, its ability to inhibit the activity of enzymes such as monoamine oxidase allows for the study of the breakdown of neurotransmitters. However, one limitation of using this compound is its potential toxicity, which may require the use of lower concentrations in experiments.
将来の方向性
There are several future directions for research on 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine. One direction is the study of its potential therapeutic applications in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to understand its mechanism of action and its effects on various signaling pathways in the body. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for use in research and potentially in therapeutic applications.
合成法
The synthesis of 1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves the reaction of 2,6-dichlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. This method is relatively simple and has been used by several researchers to obtain the compound.
科学的研究の応用
1-(2,6-dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and psychiatry. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. In oncology, it has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. In psychiatry, it has been shown to have anxiolytic and antidepressant effects.
特性
IUPAC Name |
(2,6-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-14-2-1-3-15(19)16(14)17(23)22-10-8-21(9-11-22)13-6-4-12(20)5-7-13/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBSULSOUGREFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![5-methyl-3-(4-methylphenyl)-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6026436.png)
![5,6-dimethyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6026452.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)

![N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6026487.png)
![methyl (1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6026502.png)
![6-ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6026518.png)
